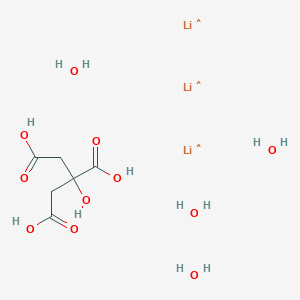
APN-Amine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of APN-Amine HCl typically involves the reaction of 4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde with propiolonitrile in the presence of a suitable catalyst. The reaction conditions often include a basic medium to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
APN-Amine HCl undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amino group readily reacts with activated carboxylic acids (e.g., NHS-esters) in basic conditions to produce stable amide bonds.
Coupling Reactions: The APN group can be used for coupling with free thiols, such as labeling free cysteines in proteins.
Common Reagents and Conditions
Reagents: NHS-esters, activated carboxylic acids, free thiols.
Conditions: Mild reaction conditions in biological media, typically at room temperature.
Major Products
The major products formed from these reactions are stable amide bonds and labeled proteins, which are crucial for various biochemical applications .
Aplicaciones Científicas De Investigación
APN-Amine HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker for thiol-to-carboxyl coupling, facilitating the synthesis of complex molecules.
Biology: Employed in protein labeling, particularly for labeling free cysteines in proteins.
Industry: Applied in the production of polymers and other materials requiring precise molecular coupling.
Mecanismo De Acción
The mechanism of action of APN-Amine HCl involves the formation of stable amide bonds through nucleophilic substitution. The amino group reacts with activated carboxylic acids in basic conditions, while the APN group couples with free thiols. This dual functionality allows for high selectivity and efficiency in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
APN-Maleimide: Another bifunctional crosslinker used for thiol-to-carboxyl coupling.
TCO-amine HCl salt: Used for similar coupling reactions but with different selectivity and reaction conditions.
1-(2-Aminoethyl)maleimide hydrochloride: Utilized in similar applications but with variations in molecular structure and reactivity.
Uniqueness
APN-Amine HCl stands out due to its high selectivity in biological media and mild reaction conditions, making it particularly suitable for sensitive biochemical applications. Its ability to form stable amide bonds and label free cysteines in proteins adds to its versatility and effectiveness in various scientific and industrial fields .
Propiedades
Fórmula molecular |
C12H10ClN5 |
|---|---|
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
3-[4-[4-(aminomethyl)triazol-1-yl]phenyl]prop-2-ynenitrile;hydrochloride |
InChI |
InChI=1S/C12H9N5.ClH/c13-7-1-2-10-3-5-12(6-4-10)17-9-11(8-14)15-16-17;/h3-6,9H,8,14H2;1H |
Clave InChI |
JZGAUVVBWJHLGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC#N)N2C=C(N=N2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)



![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)


